2,2,2-Trifluoro-1-(2-methoxyoxolan-3-yl)ethan-1-one
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Overview
Description
2,2,2-Trifluoro-1-(2-methoxyoxolan-3-yl)ethan-1-one is a fluorinated organic compound with a unique structure that includes a trifluoromethyl group and a methoxy-substituted oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(2-methoxyoxolan-3-yl)ethan-1-one typically involves the reaction of a trifluoromethyl ketone with a methoxy-substituted oxolane derivative. One common method includes the use of trifluoroacetic anhydride and a suitable oxolane precursor under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(2-methoxyoxolan-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,2,2-Trifluoro-1-(2-methoxyoxolan-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,2,2-Trifluoro-1-(2-methoxyoxolan-3-yl)ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the methoxy-substituted oxolane ring can influence its overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(3-methoxyphenyl)ethan-1-one: Similar in structure but with a phenyl ring instead of an oxolane ring.
2,2,2-Trifluoro-1-(m-tolyl)ethanone: Contains a methyl-substituted phenyl ring.
2,2,2-Trifluoroacetophenone: A simpler structure with a phenyl ring directly attached to the trifluoromethyl ketone group.
Uniqueness
2,2,2-Trifluoro-1-(2-methoxyoxolan-3-yl)ethan-1-one is unique due to the presence of both a trifluoromethyl group and a methoxy-substituted oxolane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
333339-72-3 |
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Molecular Formula |
C7H9F3O3 |
Molecular Weight |
198.14 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2-methoxyoxolan-3-yl)ethanone |
InChI |
InChI=1S/C7H9F3O3/c1-12-6-4(2-3-13-6)5(11)7(8,9)10/h4,6H,2-3H2,1H3 |
InChI Key |
OCVBONPDRSJOQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(CCO1)C(=O)C(F)(F)F |
Origin of Product |
United States |
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